N-(3-Benzylamino-propyl)-nicotinamide hydrochloride
Description
N-(3-Benzylamino-propyl)-nicotinamide hydrochloride is a nicotinamide derivative characterized by a benzylamino-propyl side chain attached to the nicotinamide core, with a hydrochloride salt formation. The compound's structure includes a pyridine ring (nicotinamide) linked via an amide bond to a propyl chain bearing a benzylamino group. The hydrochloride salt enhances its solubility in polar solvents, a common feature among pharmaceutical intermediates.
For instance, structurally related compounds like 3-Amino-N,N-dipropyl-benzeneethanamine hydrochloride are utilized in synthesizing dopamine agonists such as Ropinirole derivatives . The benzylamino group may confer unique binding properties compared to alkylamine or chlorinated analogs, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c20-16(15-8-4-9-18-13-15)19-11-5-10-17-12-14-6-2-1-3-7-14;/h1-4,6-9,13,17H,5,10-12H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIJCTORDAHNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzylamino-propyl)-nicotinamide hydrochloride typically involves the reaction of nicotinamide with 3-benzylaminopropylamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of an amide bond between the nicotinamide and the benzylaminopropylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Quality control: Analytical techniques like HPLC and NMR to ensure product consistency and purity
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzylamino-propyl)-nicotinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Benzylamino-propyl)-nicotinamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Benzylamino-propyl)-nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to:
Bind to receptors: Such as nicotinic acetylcholine receptors, modulating their activity.
Inhibit enzymes: Such as certain kinases, affecting downstream signaling pathways.
Alter gene expression: By interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Table 1: Structural and Chemical Properties of Analogous Compounds
*Note: The molecular formula for this compound is inferred based on structural analogs.
Key Observations :
- Benzylamino vs.
- Chlorine Substituents: Chlorinated analogs (e.g., ) exhibit higher reactivity in nucleophilic substitution reactions, useful in polymer or drug synthesis . However, chlorine may raise toxicity concerns, whereas the benzylamino group offers a safer profile for therapeutic applications.
- Core Structure Differences : Nicotinamide derivatives (, target compound) possess a pyridine ring, enabling hydrogen bonding and π-π interactions critical for enzyme targeting. In contrast, benzeneethanamine derivatives () prioritize amine-mediated interactions .
Analytical and Pharmacological Comparisons
Table 2: Analytical Performance of UPLC-MS/MS for Nicotinamide Derivatives
| Parameter | Value Range |
|---|---|
| Detection Limit (LOD) | 0.075–0.600 μg/mL |
| Recovery Rate | 84.6–108.6% |
| Precision (RSD) | 2.1–8.7% |
The UPLC-MS/MS method validated in demonstrates high sensitivity and accuracy for nicotinamide analogs, suggesting its applicability to quantify this compound. This method outperforms traditional HPLC in throughput and selectivity, critical for regulatory compliance in pharmaceuticals .
Research Findings :
- Synthetic Utility: The target compound’s benzylamino-propyl chain may facilitate conjugation with bioactive molecules, a strategy less feasible with chlorinated or alkylamino analogs due to steric or electronic constraints .
- Thermal Stability : Analogous hydrochlorides (e.g., , melting point 130–132°C) suggest moderate thermal stability, suitable for room-temperature storage .
Biological Activity
N-(3-Benzylamino-propyl)-nicotinamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroprotection, anti-cancer activity, and modulation of cholinergic systems. This article provides a comprehensive overview of its biological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is derived from nicotinamide, a form of vitamin B3, which is known for its role in cellular metabolism and neuroprotection. The addition of a benzylamino group enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : The compound has been shown to exhibit neuroprotective properties, potentially through the inhibition of apoptosis in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases.
- Cholinesterase Inhibition : Similar to other derivatives of nicotinamide, this compound may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in synaptic clefts, which is beneficial for cognitive functions.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
Neuroprotective Activity
Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis. For instance, studies have demonstrated that it can enhance cell viability in models of neurodegeneration.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These values indicate that the compound is more potent than standard chemotherapeutics like 5-Fluorouracil.
Cholinesterase Inhibition
The inhibitory activity against AChE has been evaluated with promising results. The following table presents the K_i values for various compounds compared to standard inhibitors:
This suggests that this compound has competitive potency against established AChE inhibitors.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice subjected to induced neurotoxicity, treatment with this compound resulted in a significant reduction in markers of neuronal damage, supporting its potential as a neuroprotective agent.
- In Vitro Cancer Cell Studies : Various cancer cell lines treated with this compound showed reduced viability and increased apoptotic markers, indicating its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Benzylamino-propyl)-nicotinamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling between nicotinoyl chloride derivatives and 3-benzylaminopropylamine precursors. Key steps include:
- Protection/deprotection strategies for amine groups to avoid side reactions .
- Use of coupling agents (e.g., EDC/NHS) to facilitate amide bond formation under inert atmospheres .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .
- NMR : ¹H/¹³C NMR to confirm benzyl proton signals (δ 7.2–7.4 ppm) and amide carbonyl peaks (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.2) .
Q. What solubility and stability considerations are critical for handling this compound in aqueous systems?
- Solubility : The hydrochloride salt enhances water solubility (up to 50 mg/mL in PBS pH 7.4) compared to the free base .
- Stability : Store at –20°C in desiccated conditions; avoid prolonged exposure to light or acidic buffers (pH <5) to prevent decomposition .
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated in vitro?
- Assay Design :
- Enzyme Inhibition : Screen against NAD⁺-dependent enzymes (e.g., sirtuins) using fluorometric assays with IC₅₀ determination .
- Cell-Based Studies : Dose-response curves (1–100 μM) in cancer cell lines (e.g., melanoma A375) to measure apoptosis via Annexin V/PI staining .
- NAD⁺/ATP Quantification : LC-MS/MS to track intracellular NAD⁺ depletion, a hallmark of nicotinamide derivatives .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles. Key parameters:
- R-factor : Aim for <0.05 to ensure accuracy .
- Hydrogen Bonding : Analyze interactions between the hydrochloride ion and amide/benzyl groups .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Cross-Validation :
- Compare NMR data with DFT-calculated chemical shifts to resolve ambiguities in aromatic proton assignments .
- Use 2D techniques (e.g., HSQC, HMBC) to confirm connectivity between the benzyl and propylamine moieties .
- Case Study : Discrepancies in carbonyl signals may arise from tautomerism; variable-temperature NMR can stabilize rotamers for clearer analysis .
Q. What strategies improve the yield of this compound in scaled-up syntheses?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
